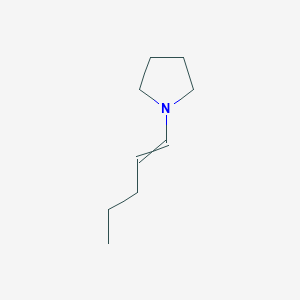![molecular formula C10H12ClNO2 B227699 Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
Methyl [(2-chlorobenzyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(2-chlorobenzyl)amino]acetate, commonly known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant drug. It was first developed in the 1980s and has been used clinically for the treatment of depression and anxiety disorders. Moclobemide has been found to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder.
Wirkmechanismus
Moclobemide works by inhibiting the activity of Methyl [(2-chlorobenzyl)amino]acetate, which is an enzyme that breaks down monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this compound, Moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects
Moclobemide has been found to have several biochemical and physiological effects in the body. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce anxiety. Moclobemide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Moclobemide has several advantages and limitations for use in lab experiments. One advantage is that it is a reversible inhibitor of Methyl [(2-chlorobenzyl)amino]acetate, which means that its effects are temporary and can be easily reversed. This makes it a useful tool for studying the role of monoamine neurotransmitters in the brain. However, one limitation is that Moclobemide can have off-target effects on other enzymes, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on Moclobemide. One area of interest is its potential to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential to enhance cognitive function and memory. Further research is needed to better understand the mechanisms of action of Moclobemide and its potential therapeutic applications.
Synthesemethoden
Moclobemide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with chloroacetic acid to form 2-chlorobenzyl glycine. The resulting compound is then methylated using dimethyl sulfate to form Moclobemide.
Wissenschaftliche Forschungsanwendungen
Moclobemide has been extensively studied for its potential therapeutic applications. In addition to its use as an antidepressant, it has been investigated for its potential to treat Parkinson's disease, Alzheimer's disease, and other neurological disorders. Moclobemide has also been studied for its potential to enhance cognitive function and memory.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
methyl 2-[(2-chlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)7-12-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3 |
InChI-Schlüssel |
WEPDHMPDYCDFON-UHFFFAOYSA-N |
SMILES |
COC(=O)CNCC1=CC=CC=C1Cl |
Kanonische SMILES |
COC(=O)CNCC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)





